molecular formula C8H12O2 B6598092 bicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 5164-33-0

bicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B6598092
CAS No.: 5164-33-0
M. Wt: 140.18 g/mol
InChI Key: MFCVWXVRJLRDDT-UHFFFAOYSA-N
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Description

This compound is characterized by its unique bicyclo[311]heptane structure, which consists of two fused rings sharing three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]heptane-3-carboxylic acid can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure. Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid functional group and the unique bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield carboxylate derivatives, while reduction reactions produce alcohols or amines .

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptane-3-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function .

Comparison with Similar Compounds

Properties

IUPAC Name

bicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-3-5-1-6(2-5)4-7/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVWXVRJLRDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277954
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5164-33-0
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5164-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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